2-Quinolylzinc bromide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
2-Quinolylzinc bromide and its derivatives, such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), have been explored extensively in synthetic chemistry. The synthesis of BAPQ involves oxidative cyclization, resulting in compounds with potential pharmacological applications. These compounds are characterized using a variety of techniques, including NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. Computational studies complement the structural characterization, indicating these compounds' ionic nature with bromide as a counterion and highlighting their low kinetic stability and high reactivity (Faizi et al., 2018).
Bioactive Applications
Quinoline derivatives, such as 1-alkylquinolinium bromides, show a broad spectrum of bioactive and medicinal activities. These compounds exhibit potent antimicrobial and antibiofilm activities against a variety of microorganisms, including Gram-positive and Gram-negative bacteria and fungi. The length of the alkyl substituent significantly influences the compounds' activity, with specific lengths showing the highest antimicrobial and antibiofilm effectiveness (Busetti et al., 2010).
Catalytic Applications in Synthesis
2-Quinolylzinc bromide derivatives serve as key intermediates in catalyzed cross-coupling reactions. These reactions involve the conversion of bromoquinolines to lithium tri(quinolyl)magnesates, which then react with various electrophiles to produce functionalized quinolines. This process represents a convenient approach to synthesizing heteroarylquinolines, contributing to the expansion of quinoline-based chemical space (Dumouchel et al., 2003).
Electrophilic Trapping Reactions
The tandem acylation reactions of 2-quinolylzincates under one-pot reaction conditions facilitate the formation of biologically active compounds and multifunctionalized quinoline derivatives. These reactions demonstrate the versatility of 2-quinolylzinc bromide derivatives in synthesizing complex molecular structures, further highlighting their importance in medicinal and synthetic chemistry (Jeong et al., 2019).
Safety And Hazards
properties
IUPAC Name |
bromozinc(1+);2H-quinolin-2-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFQVATYSMTRBB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[C-]=N2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolylzinc bromide |
Citations
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